1-ethyl-1,2,3,4-tetrahydroquinolin-6-amine
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Overview
Description
1-ethyl-1,2,3,4-tetrahydroquinolin-6-amine is a chemical compound belonging to the tetrahydroquinoline family. Tetrahydroquinolines are known for their diverse biological activities and are commonly found in natural products and pharmaceuticals . This compound has a molecular formula of C11H16N2 and a molecular weight of 176.26 g/mol .
Preparation Methods
The synthesis of 1-ethyl-1,2,3,4-tetrahydroquinolin-6-amine can be achieved through various synthetic routes. One common method involves the reaction of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) . This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition to form the tetrahydroquinoline scaffold . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Chemical Reactions Analysis
1-ethyl-1,2,3,4-tetrahydroquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: It can undergo substitution reactions with various electrophiles to form substituted tetrahydroquinolines
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-ethyl-1,2,3,4-tetrahydroquinolin-6-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-ethyl-1,2,3,4-tetrahydroquinolin-6-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-ethyl-1,2,3,4-tetrahydroquinolin-6-amine can be compared with other similar compounds such as:
1,2,3,4-tetrahydroquinoline: A parent compound with similar structural features but lacking the ethyl and amine groups.
2-ethyl-6-(trifluoromethyl)-1,2,3,4-tetrahydroquinolin-4-amine: A derivative with a trifluoromethyl group, which may exhibit different chemical and biological properties.
4-hydroxy-2-quinolones: Compounds with a hydroxyl group at the 4-position, known for their pharmaceutical applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other tetrahydroquinoline derivatives.
Properties
CAS No. |
2359-44-6 |
---|---|
Molecular Formula |
C11H16N2 |
Molecular Weight |
176.3 |
Purity |
95 |
Origin of Product |
United States |
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